molecular formula C10H13ClN2O2 B1318133 N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide CAS No. 954577-98-1

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide

Cat. No.: B1318133
CAS No.: 954577-98-1
M. Wt: 228.67 g/mol
InChI Key: YJVBSZTXMQKJET-UHFFFAOYSA-N
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Description

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide is an organic compound with a molecular formula of C10H13ClN2O2. This compound is characterized by the presence of an amino group, a chlorine atom, and an ethoxyacetamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with ethoxyacetamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent for the treatment of certain diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-chlorophenyl)benzamide
  • N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
  • N-(4-Amino-2-chlorophenyl)phthalimide

Uniqueness

N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide is unique due to the presence of the ethoxyacetamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-2-15-6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,2,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVBSZTXMQKJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257683
Record name N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954577-98-1
Record name N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954577-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-chlorophenyl)-2-ethoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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